molecular formula C9H12Cl2N2O B6978835 1-[1-(3,3-Dichloroprop-2-enyl)imidazol-2-yl]propan-1-ol

1-[1-(3,3-Dichloroprop-2-enyl)imidazol-2-yl]propan-1-ol

Cat. No.: B6978835
M. Wt: 235.11 g/mol
InChI Key: JSWOCROBVRGRCY-UHFFFAOYSA-N
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Description

1-[1-(3,3-Dichloroprop-2-enyl)imidazol-2-yl]propan-1-ol is a compound that features an imidazole ring substituted with a 3,3-dichloroprop-2-enyl group and a propan-1-ol group. Imidazole is a five-membered heterocyclic moiety containing two nitrogen atoms, which contributes to the compound’s unique chemical properties .

Preparation Methods

The synthesis of 1-[1-(3,3-Dichloroprop-2-enyl)imidazol-2-yl]propan-1-ol typically involves the reaction of imidazole derivatives with 3,3-dichloroprop-2-enyl intermediates under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the imidazole, followed by the addition of 3,3-dichloroprop-2-enyl bromide to form the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-[1-(3,3-Dichloroprop-2-enyl)imidazol-2-yl]propan-1-ol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[1-(3,3-Dichloroprop-2-enyl)imidazol-2-yl]propan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s imidazole ring is known for its biological activity, making it useful in the study of enzyme inhibitors and receptor ligands.

    Medicine: Derivatives of this compound are explored for their potential therapeutic properties, including antimicrobial and antifungal activities.

    Industry: It is used in the production of various chemicals, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[1-(3,3-Dichloroprop-2-enyl)imidazol-2-yl]propan-1-ol involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or active sites of enzymes, inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

1-[1-(3,3-Dichloroprop-2-enyl)imidazol-2-yl]propan-1-ol can be compared to other imidazole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[1-(3,3-dichloroprop-2-enyl)imidazol-2-yl]propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12Cl2N2O/c1-2-7(14)9-12-4-6-13(9)5-3-8(10)11/h3-4,6-7,14H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSWOCROBVRGRCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=NC=CN1CC=C(Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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